5-Hydroxyhex-2-enal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64344-23-6 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
5-hydroxyhex-2-enal |
InChI |
InChI=1S/C6H10O2/c1-6(8)4-2-3-5-7/h2-3,5-6,8H,4H2,1H3 |
InChI Key |
OGQYNMDKSPMZAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CC=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Hydroxyhex 2 Enal
Established Chemical Synthesis Pathways
The synthesis of 5-Hydroxyhex-2-enal can be achieved through various routes, including methods that control for specific stereoisomers and those that utilize complex precursors to build the molecular framework.
Achieving a specific chirality, or "handedness," at the C5 carbon is crucial for many applications of this compound. Enantioselective synthesis aims to produce one specific isomer, such as (5R)-5-Hydroxyhex-2-enal, in high purity.
Several strategies are employed to achieve this stereocontrol:
Enzymatic Kinetic Resolution: This method uses enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture. For example, a racemic acetate (B1210297) precursor of this compound can be treated with Candida antarctica lipase (B570770) B (CAL-B). The enzyme selectively hydrolyzes the acetate group of one enantiomer, allowing for the separation of the desired chiral alcohol with high enantiomeric excess (ee).
Asymmetric Aldol (B89426) Reactions: Organocatalytic methods, using chiral catalysts like proline derivatives, can facilitate the direct aldol reaction between unprotected hydroxyketones and α,β-unsaturated aldehydes to produce chiral products. For instance, the reaction of 5-hydroxy-2-pentanone with acrolein catalyzed by (S)-prolinamide can yield the desired product with significant enantioselectivity.
Asymmetric Hydrogenation/Dihydroxylation: General methods in asymmetric synthesis, such as iridium-catalyzed asymmetric hydrogenation or Sharpless asymmetric dihydroxylation, are powerful tools for creating chiral centers. clockss.orgrsc.org For example, the asymmetric dihydroxylation of a corresponding silyl (B83357) enol ether can produce a chiral diol, which is then converted to the target chiral hydroxy ketone. clockss.org A specific synthesis of (R,E)-5-hydroxyhex-2-enal has been noted in the context of polyketide-derived natural products. molaid.com
Complex molecules like this compound are often built through multi-step pathways starting from well-defined precursors. A prominent class of precursors for δ-hydroxy-α,β-unsaturated aldehydes are "Perlin aldehydes," which are derived from carbohydrates. acs.orgeurekaselect.comresearchgate.net
These carbohydrate-derived enals are valued as chiral building blocks because they possess well-defined chiral centers and reactive functional groups. eurekaselect.comresearchgate.netbenthamdirect.com The synthesis begins with a glycal (a cyclic enol ether derived from a sugar), such as 3,4,6-tri-O-acetyl-D-glucal. acs.org Through a process known as the "Perlin hydrolysis," the glycal is converted into an enantiomerically pure unsaturated aldehyde. acs.org These precursors can then be elaborated through various synthetic steps to yield target molecules like this compound and its derivatives. acs.orgeurekaselect.comresearchgate.net This approach leverages the natural chirality of sugars to build complex, optically pure molecules. acs.org
Enantioselective Approaches for Chiral Isomers (e.g., (5R)-5-Hydroxyhex-2-enal)
This compound as an Intermediate in Organic Synthesis
The dual functionality of this compound—containing both a reactive aldehyde and a hydroxyl group—makes it a versatile intermediate for the synthesis of more complex molecules. numberanalytics.com The α,β-unsaturated nature of the aldehyde also allows for conjugate addition reactions.
A key example is its use in the synthesis of ester derivatives. The hydroxyl group of (5R)-5-hydroxyhex-2-enal can be protected, for instance by reacting it with dihydropyran to form a tetrahydropyranyl (THP) ether. The aldehyde can then be oxidized to a carboxylic acid and subsequently esterified. A documented transformation involves the conversion of (5R)-5-hydroxyhex-2-enal to Ethyl (2E,5R)-5-(tetrahydropyran-2-yloxy)hex-2-enoate. molaid.com This demonstrates how the compound serves as a scaffold for building more elaborate structures.
Furthermore, the aldehyde group can undergo a range of transformations, including:
Wittig-type olefination reactions to extend the carbon chain. researchgate.net
Reductive amination to form amino alcohols.
Cyclization reactions , where the hydroxyl group reacts intramolecularly with the aldehyde or its derivatives.
Chemical Derivatization for Enhanced Research Utility
To facilitate analysis, improve stability, or modify its chemical properties for specific applications, this compound can be chemically derivatized.
Both the aldehyde and hydroxyl functional groups can be targeted for modification using specific reagents and protocols.
Interactive Table: Reagents for Functional Group Modification
| Target Group | Reaction Type | Reagent(s) | Product | Purpose |
| Aldehyde | Hydrazone Formation | 2,4-Dinitrophenylhydrazine (B122626) (DNPH) nih.gov | DNPH-hydrazone | Stabilization, detection (LC-MS) nih.gov |
| Aldehyde | Oxime Formation | Girard's Reagent T (GT) nih.gov | Hydrazone derivative | Enhancing ionization for MS imaging nih.gov |
| Aldehyde | Oxidation | Tollens' reagent, Fehling's solution | Carboxylic acid | Synthesis |
| Aldehyde | Reduction | Sodium borohydride (B1222165) (NaBH₄) | 1,5-Hexanediol | Synthesis, Stabilization |
| Hydroxyl | Silyl Ether Formation | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole (B134444) libretexts.org | Silyl ether | Protection of hydroxyl group libretexts.org |
| Hydroxyl | Acetal Formation (with Aldehyde) | Ethylene (B1197577) glycol, Acid catalyst (e.g., p-TSA) chemistry.coach | Cyclic Acetal | Protection of aldehyde group chemistry.coach |
| Hydroxyl | Esterification | Acyl chloride, Pyridine | Ester | Synthesis |
The aldehyde group is highly reactive and can be prone to oxidation or unwanted side reactions. numberanalytics.com Protecting or modifying this group is often a necessary step in multi-step syntheses or for analytical purposes.
Common stabilization strategies include:
Acetal Formation: The most common strategy for protecting aldehydes is their conversion to acetals. libretexts.orgchemistry.coach This is achieved by reacting this compound with an alcohol (often a diol like ethylene glycol) under acidic conditions. chemistry.coach Acetals are stable under basic and neutral conditions and are unreactive towards many nucleophiles and reducing agents. jove.com They can be easily converted back to the aldehyde by treatment with aqueous acid. jove.commasterorganicchemistry.com
Thioacetal Formation: Reacting the aldehyde with a thiol (like 1,2-ethanedithiol) forms a thioacetal. Thioacetals are more robust than acetals and are stable in both acidic and basic conditions, offering a different profile of protection and deprotection. jove.com
Derivatization for Analysis: For analytical techniques like mass spectrometry, aldehydes are often derivatized to improve stability and ionization efficiency. nih.govnih.gov Reagents like DNPH and Girard's Reagent T react with the aldehyde to form stable hydrazones, which are more easily detected. nih.govnih.gov
Reduction to an Alcohol: The aldehyde can be reduced to a primary alcohol using a mild reducing agent like sodium borohydride. This converts the reactive aldehyde into a more stable alcohol functional group.
Interactive Table: Strategies for Aldehyde Stabilization
| Strategy | Reagent/Method | Resulting Group | Key Features |
| Acetal Protection | Diol (e.g., Ethylene Glycol) + Acid Catalyst chemistry.coach | Acetal | Stable to bases, nucleophiles, and reducing agents; Removed with acid. jove.com |
| Thioacetal Protection | Dithiol (e.g., 1,2-Ethanedithiol) + Lewis Acid | Thioacetal | Stable to both acids and bases; Removed with reagents like HgCl₂. jove.com |
| Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) nih.gov | Hydrazone | Forms stable, often crystalline, products used for detection and analysis. nih.gov |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | Irreversibly converts the aldehyde to a more stable alcohol. |
Biological Formation Pathways and Precursors of 5 Hydroxyhex 2 Enal
Endogenous Biosynthesis Mechanisms: A Research Gap
Detailed endogenous biosynthesis mechanisms for 5-hydroxyhex-2-enal are not described in the reviewed literature. Research into aldehydes generated from lipid breakdown has concentrated on other structural isomers.
Role of Lipid Peroxidation Pathways in this compound Generation
Lipid peroxidation is a well-known process that generates a variety of reactive aldehydes. This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). This free radical-mediated chain reaction leads to the formation of lipid hydroperoxides, which are unstable and decompose into a complex mixture of secondary products, including various aldehydes.
However, specific evidence pinpointing this compound as a significant or even identified product of these pathways in biological systems is scarce. In one study investigating the structure-activity relationship of various aldehydes, (E)-5-hydroxyhex-2-enal was synthesized and referred to as "unnatural," suggesting it is not a recognized product of natural lipid peroxidation. nih.gov Another analysis of oxidation products identified a compound with the chemical formula C6H10O2, speculating it could be this compound, but this was not definitively confirmed. rcin.org.pl
Precursor Polyunsaturated Fatty Acids (PUFAs) and Oxidative Cleavage Events
The oxidative cleavage of n-3 PUFAs, such as α-linolenic acid (ALA) and docosahexaenoic acid (DHA), is the primary route for the formation of C6 aldehydes. This process is responsible for generating the well-characterized compound 4-hydroxy-2-hexenal (HHE). The formation of HHE and other aldehydes like 4-hydroxynonenal (B163490) (HNE) from n-6 PUFAs is a key focus in studies of oxidative stress.
While these precursors are established for HHE, the specific PUFAs and the precise oxidative cleavage events that would lead to the formation of the 5-hydroxy isomer, this compound, are not detailed in the existing body of scientific work.
Enzymatic and Non-Enzymatic Formation Processes
Both enzymatic and non-enzymatic pathways contribute to the generation of aldehydes from PUFAs.
Enzymatic processes often involve enzymes like lipoxygenases (LOX) and cyclooxygenases (COX), which catalyze the controlled oxidation of fatty acids to produce specific hydroperoxides. These can then be further metabolized into various signaling molecules or other products. For instance, plant enzymes such as LOX and hydroperoxide peroxygenase are involved in a cascade that oxidizes (3Z)-hexenal into (2E)-4-hydroxy-2-hexenal (HHE). scirp.orgresearchgate.net
Non-enzymatic formation is driven by a free-radical chain reaction initiated by ROS, leading to a less specific array of lipid hydroperoxides and their subsequent breakdown products.
While these general mechanisms are well understood for aldehydes like HHE, their specific role in any potential, yet undocumented, formation of this compound in a biological setting remains unconfirmed.
Reactivity and Molecular Interactions of 5 Hydroxyhex 2 Enal in Biological Systems
Formation of Adducts with Biological Macromolecules
5-Hydroxyhex-2-enal's electrophilic nature facilitates its covalent binding to essential biological macromolecules, including proteins and nucleic acids. This adduction can occur through several chemical mechanisms, leading to the formation of stable products that alter the structure and function of the target molecules.
Research indicates that α,β-unsaturated aldehydes, including those with a hydroxyl group like this compound, readily form covalent adducts with proteins. nih.gov The primary mechanisms for this binding are Michael addition and Schiff base formation.
Michael Addition: The nucleophilic side chains of amino acid residues such as cysteine (via the sulfhydryl group) and lysine (B10760008) (via the ε-amino group) can attack the β-carbon of the α,β-unsaturated aldehyde system. researchgate.net This is a common pathway for the reaction of alkenals with proteins. Studies on similar aldehydes show that they have a high reactivity in protein-containing systems. acs.org For instance, hexanal (B45976) has been shown to form adducts with cysteine. acs.orgresearchgate.net
Schiff Base Formation: The aldehyde functional group can react with the primary amino groups of lysyl residues to form a Schiff base (an imine). This reaction is often reversible but can be stabilized through subsequent reactions. researchgate.net
The binding of these aldehydes is not random; specific amino acid residues are targeted. The ε-amino group of lysine and the sulfhydryl group of cysteine are particularly susceptible to adduction by hydroxyalkenals. researchgate.netnih.govahajournals.orgetsu.edu It has been proposed that the irreversible binding to proteins is a critical initial step in the biological activity of these compounds. nih.gov The specific structure of (E)-5-hydroxyhex-2-enal, with its (E)-2 double bond and a hydroxyl group, is suited for forming a stable cyclic hemiacetal within a protein adduct, further contributing to its reactivity. nih.gov
Table 1: Protein Adduction by this compound and Related Aldehydes This table is generated based on documented reactions of this compound and structurally similar α,β-unsaturated aldehydes.
| Reactive Moiety on Aldehyde | Nucleophilic Amino Acid | Primary Reaction Type | Resulting Adduct |
|---|---|---|---|
| α,β-Unsaturated System | Cysteine (thiol group) | Michael Addition | Covalent C-S bond |
| α,β-Unsaturated System | Lysine (ε-amino group) | Michael Addition | Covalent C-N bond |
Beyond proteins, this compound and related compounds are known to react with nucleic acids, forming DNA adducts. mdpi.com This reactivity has significant implications, as it can lead to mutagenic events. The electrophilic centers of the aldehyde can be attacked by the nucleophilic sites on DNA bases, such as the exocyclic amino groups and ring nitrogens of guanine, adenine, and cytosine.
Studies on the closely related compound trans-4-hydroxy-2-hexenal (HHE) have demonstrated the formation of cyclic adducts with deoxyguanosine in vitro. thegoodscentscompany.com Similarly, (Z)-5-Hydroxy-4-oxohex-2-enal, which shares structural motifs with this compound, has been shown to form DNA adducts, highlighting its mutagenic potential. These findings strongly suggest that this compound possesses the chemical capability to modify DNA, a key interaction in the genotoxicity of lipid peroxidation products. mdpi.comresearchgate.net
A major detoxification pathway for electrophilic compounds like this compound in biological systems is conjugation with the endogenous antioxidant tripeptide, glutathione (B108866) (GSH). nih.gov This reaction is often catalyzed by glutathione S-transferases (GSTs), although it can also occur non-enzymatically. nih.gov
The reaction proceeds via Michael addition, where the nucleophilic thiol group of the cysteine residue in glutathione attacks the electrophilic β-carbon of the alkenal. researchgate.net This forms a stable glutathione conjugate, which is more water-soluble and can be more readily eliminated from the cell. Studies on trans-2-hexenal (B146799) show it readily undergoes this Michael addition with GSH. researchgate.netacs.org Furthermore, research has demonstrated that ethanol (B145695) withdrawal can lead to an increase in the glutathione adducts of 4-hydroxy-2-hexenal in the rat cerebral cortex, underscoring the physiological relevance of this conjugation pathway. thegoodscentscompany.com
Reactivity with Nucleic Acids
Influence on Biomolecular Structure and Functional Integrity
The covalent modification of macromolecules by this compound can lead to significant alterations in their three-dimensional structure and, consequently, their biological function.
The formation of adducts on protein backbones or amino acid side chains can disrupt the intricate network of non-covalent interactions that maintain a protein's native conformation. This can lead to misfolding, aggregation, and a loss of biological function. For example, the adduction of aldehydes to milk proteins has been shown to quench the intrinsic fluorescence of tryptophan residues, an indicator of changes in the protein's local environment and conformation. researchgate.net
These structural perturbations frequently translate into altered enzymatic activity. The modification of amino acid residues within an enzyme's active site can directly inhibit its catalytic function. Even modifications at distant sites can allosterically alter the active site's geometry, leading to reduced efficiency. Research on the related compound 4-hydroxy-2-hexenal has shown it can induce both structural and functional changes in human insulin (B600854) and impact the activity of crucial cellular antioxidant enzymes. thegoodscentscompany.com The ability of active aldehydes to induce heat-shock gene expression is thought to be initiated by their binding to and altering the function of cellular proteins. nih.gov
This compound is a product of the peroxidation of n-3 polyunsaturated fatty acids (PUFAs), which are integral components of cellular membranes. mdpi.comresearchgate.net The very process of its formation—lipid peroxidation—is a direct assault on membrane integrity, leading to a loss of membrane fluidity and the formation of pores.
Once formed, this compound can further impact membrane dynamics. Its amphipathic nature allows it to partition into the lipid bilayer, where it can interact with both the polar head groups and the hydrophobic acyl chains of phospholipids. While direct studies are limited, research on the behavior of 4-hydroxyhex-2-enal in oil-in-water emulsions—a model for biological membranes—shows its reactivity is influenced by how it partitions within different phases. acs.org The accumulation of such aldehydes within the membrane can alter lipid packing, membrane curvature, and the function of membrane-bound proteins. This is supported by findings that link lipid peroxidation end-products to changes in membrane rigidity. thegoodscentscompany.com
Alterations in Protein Conformation and Enzymatic Activity
Mechanisms of Irreversible Molecular Adduction
The reactivity of this compound is largely dictated by its bifunctional nature, possessing both an α,β-unsaturated aldehyde system and a hydroxyl group. This structure facilitates its interaction with biological macromolecules, primarily through irreversible covalent modifications. The two principal mechanisms underlying this adduction are Michael addition and Schiff base formation. These reactions lead to the formation of stable adducts with proteins and other biomolecules, potentially altering their structure and function.
The high reactivity of this compound and similar α,β-unsaturated aldehydes towards proteins and amino acids results in the formation of these covalent modifications. researchgate.net Aldehydes, in general, can form irreversible covalent bonds with the amino groups (via Schiff base formation) and sulfhydryl groups of proteins. researchgate.net Unsaturated aldehydes can also react with the nucleophilic side chains of amino acids such as lysine, histidine, and cysteine through Michael addition. researchgate.net
Michael Addition
The presence of the α,β-unsaturated aldehyde moiety in this compound makes it a potent Michael acceptor. libretexts.org In this reaction, a nucleophile, referred to as the Michael donor, adds to the β-carbon of the unsaturated system. libretexts.orgmasterorganicchemistry.com In a biological context, the nucleophilic side chains of several amino acid residues within proteins can act as Michael donors. These include the thiol group of cysteine, the imidazole (B134444) ring of histidine, and the ε-amino group of lysine. researchgate.net
The reaction is initiated by the nucleophilic attack of the amino acid side chain on the electron-deficient β-carbon of this compound. This leads to the formation of a transient enolate intermediate, which is subsequently protonated to yield a stable, covalent adduct. libretexts.org The formation of Michael adducts is considered a significant pathway for the covalent modification of proteins by α,β-unsaturated aldehydes. researchgate.net
Research has shown that the formation of Michael adducts is a likely pathway for the interaction between lysine residues and (E)-2-alkenals. researchgate.net The general mechanism for Michael addition involves the conjugate addition of a nucleophile across the double bond of a compound containing an electron-withdrawing group. taylorfrancis.com
| Michael Donor (Amino Acid Residue) | Nucleophilic Group | Resulting Adduct Type |
| Cysteine | Thiol (-SH) | Thioether linkage |
| Histidine | Imidazole ring | Covalent bond to imidazole nitrogen |
| Lysine | ε-Amino (-NH2) | Secondary amine linkage |
Schiff Base Formation
The aldehyde functional group of this compound can react with primary amino groups of biomolecules, such as the ε-amino group of lysine residues, to form a Schiff base, also known as an imine. researchgate.netgoogleapis.comresearchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N double bond of the Schiff base. researchgate.netpnu.ac.ir
The formation of Schiff bases is a reversible process; however, the resulting imine can undergo further reactions or rearrangements to form a more stable, irreversible adduct. For instance, reduction of the imine can lead to a stable secondary amine linkage. The formation of Schiff bases is a well-established mechanism for the covalent modification of proteins by aldehydes. researchgate.net
Studies have demonstrated that aldehydes can form Schiff base complexes with the primary amino groups of lysine residues. researchgate.net This type of reaction has also been observed with other amino acids, such as cysteine and phenylalanine, when reacting with more complex aldehydes like vanillin. researchgate.net The formation of a Schiff base linkage has been identified as the mechanism for the formation of certain DNA-peptide complexes. researchgate.net
| Reactant 1 | Functional Group 1 | Reactant 2 (Biomolecule) | Functional Group 2 | Product |
| This compound | Aldehyde (-CHO) | Protein (e.g., Lysine residue) | Primary Amine (-NH2) | Schiff Base (Imine) |
The propensity of this compound to form these adducts highlights its potential role in mediating cellular signaling and contributing to pathological processes associated with oxidative stress. The specific adducts formed can depend on various factors, including the local protein environment, pH, and the presence of other reactive species.
Cellular and Molecular Mechanisms of Action Attributed to 5 Hydroxyhex 2 Enal
Modulation of Gene Expression and Protein Synthesis
5-Hydroxyhex-2-enal has been identified as a modulator of gene expression and protein synthesis, with a notable impact on the cellular response to stress. Its chemical structure is a key determinant of its biological activity in these processes.
Research conducted on HeLa cells has demonstrated that (E)-5-hydroxyhex-2-enal is an active agent in stimulating the expression of heat-shock genes. nih.gov The activity of such aldehydic compounds is dependent on specific structural features. For a compound to be active, it must possess an (E)-2 double bond and a hydroxyl group located in a position that facilitates the formation of a cyclic hemiacetal when it forms an adduct with proteins. nih.gov This structural requirement underscores the specific molecular interactions that precede the induction of gene expression.
In conjunction with its role in gene expression, (E)-5-hydroxyhex-2-enal also actively promotes the synthesis of heat-shock proteins (HSPs) in HeLa cells. nih.gov HSPs function as molecular chaperones, playing a crucial role in stabilizing new proteins, ensuring their correct folding, and helping to refold proteins damaged by cellular stress. wikipedia.org The ability of this compound to induce the synthesis of these protective proteins is a key aspect of its contribution to the cellular stress response. nih.gov The heat shock response is a fundamental defense mechanism, and the upregulation of HSPs is a primary component of this process, largely induced by the heat shock factor (HSF). wikipedia.org
Table 1: Effects of (E)-5-hydroxyhex-2-enal on Gene Expression and Protein Synthesis
| Cellular Process | Effect | Cell Line | Key Structural Requirement | Source(s) |
|---|---|---|---|---|
| Heat-Shock Gene Expression | Induction | HeLa | (E)-2 double bond and a suitably positioned hydroxy group | nih.gov |
| Heat-Shock Protein Synthesis | Regulation/Induction | HeLa | (E)-2 double bond and a suitably positioned hydroxy group | nih.gov |
Studies on the closely related compound, 4-hydroxyhexenal (B101363) (HHE), provide significant insight into the influence on transcription factor activation pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. In endothelial cells, HHE has been shown to induce NF-κB activation through the phosphorylation of its inhibitor, IκB. nih.govcumbria.ac.uk This process is mediated via the IκB kinase (IKK)/NF-κB-inducing kinase (NIK) pathway. nih.govcumbria.ac.uk Furthermore, HHE increases the activity of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK), indicating their involvement in HHE-induced NF-κB transactivation. nih.govcumbria.ac.uk The activation of NF-κB by HHE can subsequently lead to the upregulation of inducible nitric oxide synthase (iNOS), contributing to vascular dysfunction. physiology.orgnih.gov
Regulation of Heat-Shock Protein Synthesis
Role in Cellular Signaling Cascades
As a reactive aldehyde derived from lipid peroxidation, this compound and its relatives are active biochemical mediators that can modulate various cellular signaling pathways. researchgate.net The related compound 4-Hydroxyhexenal has been shown to influence signaling cascades that regulate gene expression, such as the nuclear activation of ERK1/2 and the ELK1 transcription factor. t3db.ca Its ability to form adducts with biomolecules is a key mechanism through which it participates in these pathways. The activation of MAPK and NF-κB pathways by the related 4-hydroxyhexenal represents a critical role in signaling cellular stress and inflammation. nih.govcumbria.ac.uk
Table 2: Involvement of Related Aldehydes in Cellular Signaling
| Compound | Signaling Pathway/Molecule Affected | Cellular Outcome | Source(s) |
|---|---|---|---|
| 4-Hydroxyhexenal (HHE) | NF-κB (via IKK/NIK) | Activation of proinflammatory genes | nih.govcumbria.ac.uknih.gov |
| 4-Hydroxyhexenal (HHE) | p38 MAPK, ERK | NF-κB transactivation | nih.govcumbria.ac.uk |
| 4-Hydroxyhexenal | ERK1/2, ELK1 | Modulation of nuclear activation | t3db.ca |
Implications for Cellular Stress Responses
The generation and activity of this compound are closely linked to cellular stress, particularly oxidative stress. It is both a product of and a contributor to these conditions.
This compound is a product of the oxidation of n-3 polyunsaturated fatty acids like docosahexaenoic acid (DHA). researchgate.netmdpi.com As a reactive aldehyde, it is considered a deleterious advanced lipid peroxidation end product. mdpi.com Its accumulation is associated with oxidative stress conditions and can lead to damage to cellular components, including lipids, proteins, and DNA. mdpi.com For instance, 4-hydroxyhex-2-enal can form adducts with protein lysyl residues, a modification that occurs at inflammatory sites. ashpublications.org Studies have also shown that levels of 4-hydroxyhex-2-enal are elevated under conditions of induced oxidative stress. koreascience.kr Research on the related (Z)-5-Hydroxy-4-oxohex-2-enal further supports the role of these compounds in inducing oxidative stress within cells.
Mechanisms Underlying Cytotoxicity (for related hydroxyalkenals)
The cytotoxic effects of 4-hydroxyalkenals are largely attributed to their high reactivity, which stems from the presence of aldehyde, hydroxyl, and α,β-unsaturated carbonyl functional groups. researchgate.netbiologists.com This reactivity allows them to form covalent adducts with nucleophilic sites on macromolecules, primarily through Michael addition. biologists.com The progressive accumulation of these adducts disrupts normal cellular functions and can ultimately lead to cell death. researchgate.net
Key mechanisms of cytotoxicity include:
Depletion of Intracellular Thiols: Hydroxyalkenals readily react with low-molecular-weight thiols, most notably glutathione (B108866) (GSH). biologists.com The depletion of the cellular GSH pool compromises the cell's primary antioxidant defense system, leading to increased oxidative stress.
Protein Modification and Enzyme Inactivation: The aldehydes form adducts with nucleophilic amino acid residues (such as cysteine, histidine, and lysine) in proteins. biologists.com This modification can alter protein structure and function, leading to the inactivation of critical enzymes involved in various cellular processes, including DNA and protein synthesis. biologists.comtandfonline.com
Disruption of Membrane Integrity: At high concentrations, hydroxyalkenals can cause permeabilization of the plasma membrane. nih.gov Studies on isolated hepatocytes exposed to 4-hydroxynonenal (B163490) showed a significant loss of cell viability accompanied by the release of intracellular enzymes like lactate (B86563) dehydrogenase, indicating severe membrane damage. nih.gov
Inhibition of DNA and Protein Synthesis: The formation of adducts with proteins essential for replication and transcription machinery contributes to the inhibition of DNA and protein synthesis, leading to cell cycle arrest. biologists.com
Table 1: Summary of Cytotoxic Mechanisms of Related Hydroxyalkenals
| Mechanism | Description | Key Molecular Targets | Reference(s) |
|---|---|---|---|
| Macromolecular Adduct Formation | Covalent binding of the aldehyde to proteins and other molecules via Michael addition, altering their function. | Cysteine, Histidine, Lysine (B10760008) residues in proteins | researchgate.netbiologists.com |
| Glutathione (GSH) Depletion | Rapid reaction with and depletion of cellular GSH, impairing antioxidant defenses. | Glutathione (GSH) | biologists.com |
| Enzyme Inactivation | Inhibition of critical enzymes through covalent modification. | Glucose-6-phosphate dehydrogenase, DNA polymerases, etc. | biologists.comtandfonline.com |
| Membrane Damage | Increased permeability of the plasma membrane, leading to leakage of cellular contents. | Plasma membrane components | nih.gov |
| Inhibition of Biosynthesis | Stoppage of DNA and protein synthesis, leading to cell cycle arrest. | Proteins involved in replication and transcription | biologists.com |
Mechanisms Underlying Genotoxicity (for related hydroxyalkenals)
4-Hydroxyalkenals are recognized as genotoxic agents, capable of damaging genetic material both directly and indirectly. nih.gov Their ability to diffuse from the site of lipid peroxidation in membranes and reach the nucleus allows them to act as "second toxic messengers" of oxidative stress. nih.gov
The primary mechanisms of genotoxicity involve:
Formation of DNA Adducts: Hydroxyalkenals, being strong alkylating agents, react with DNA bases, particularly deoxyguanosine, to form various exocyclic adducts. oup.comaimspress.com These adducts are promutagenic, meaning they can cause mispairing during DNA replication, leading to mutations.
Induction of Chromosomal Damage: Studies in primary rat hepatocytes have shown that 4-hydroxynonenal (HNE) can induce various forms of genetic damage, including chromosomal aberrations, sister chromatid exchanges (SCE), and the formation of micronuclei. semanticscholar.org The genotoxic potential is influenced by the chemical structure of the aldehyde, such as the length of its lipophilic tail. semanticscholar.org
Contribution to Oxidative DNA Damage: While hydroxyalkenals can directly form adducts, their role in depleting cellular antioxidants like glutathione also contributes indirectly to genotoxicity by leaving the cell more vulnerable to DNA damage from reactive oxygen species (ROS). oup.com
Table 2: Types of Genotoxic Damage Induced by Related Hydroxyalkenals
| Type of Damage | Description | Implicated Aldehyde(s) | Reference(s) |
|---|---|---|---|
| Exocyclic DNA Adducts | Formation of bulky adducts on DNA bases, primarily guanine. | 4-Hydroxynonenal (HNE) | oup.comaimspress.com |
| Chromosomal Aberrations | Structural changes to chromosomes. | 4-Hydroxynonenal (HNE) | semanticscholar.org |
| Sister Chromatid Exchanges (SCE) | Exchange of genetic material between sister chromatids. | 4-Hydroxynonenal (HNE) | semanticscholar.org |
| Micronucleus Formation | Formation of small, secondary nuclei containing chromosome fragments or whole chromosomes left behind during cell division. | 4-Hydroxynonenal (HNE) | semanticscholar.org |
Induction of Endothelial Apoptosis (for related 4-hydroxyhex-2-enal)
Research has specifically demonstrated that 4-hydroxy-2-hexenal (HHE), an aldehyde derived from the peroxidation of n-3 polyunsaturated fatty acids, is a potent inducer of apoptosis (programmed cell death) in endothelial cells. nih.govthegoodscentscompany.com The deterioration of the endothelial lining of blood vessels is a key factor in vascular dysfunction. nih.gov The mechanism by which HHE induces apoptosis is multifactorial and involves the generation of oxidative stress and the modulation of key apoptotic regulatory proteins. nih.govplos.org
The apoptotic pathway initiated by HHE involves several key steps:
Induction of Oxidative Stress: HHE treatment in endothelial cells leads to the generation of reactive oxygen species (ROS), nitric oxide (NO), and peroxynitrite (ONOO⁻), resulting in a significant redox imbalance. nih.gov
Modulation of Bcl-2 Family Proteins: The induced oxidative stress triggers changes in the expression of Bcl-2 family proteins. HHE causes an increase in the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical checkpoint for committing a cell to apoptosis.
Activation of MAP Kinase and NF-κB Pathways: HHE has been shown to activate mitogen-activated protein kinase (MAPK) pathways, including ERK and p38, as well as the transcription factor NF-κB, which are linked to oxidative stress responses and apoptosis. plos.org
Caspase Activation: The apoptotic signaling cascade culminates in the activation of executioner caspases. Both 4-HHE and 4-HNE have been found to strongly activate caspase-3 and caspase-2, which are responsible for the cleavage of cellular substrates and the execution of the apoptotic program. encyclopedia.pub
Confirmation with Antioxidants: The critical role of oxidative stress in this process is confirmed by findings that antioxidants, such as N-acetyl cysteine, can block HHE-mediated apoptosis. nih.gov
Table 3: Key Molecular Events in 4-HHE-Induced Endothelial Apoptosis
| Molecular Event | Role in Apoptosis | Upstream/Downstream Effects | Reference(s) |
|---|---|---|---|
| ROS/ONOO⁻ Generation | Initiates oxidative stress, a primary trigger for the apoptotic cascade. | Leads to redox imbalance and activation of downstream signaling. | nih.gov |
| Bax Upregulation | Pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization. | Facilitates the release of cytochrome c. | nih.gov |
| Bcl-2 Downregulation | Loss of an anti-apoptotic protein that normally inhibits Bax. | Destabilizes mitochondrial membrane integrity. | nih.gov |
| MAPK (ERK, p38) Activation | Signaling pathways that link oxidative stress to the apoptotic machinery. | Contributes to the activation of NF-κB. | plos.org |
| Caspase-3 Activation | Key executioner caspase that cleaves cellular proteins, leading to cell death. | Activated downstream of the Bax/Bcl-2 checkpoint. | encyclopedia.pub |
Enzymatic and Metabolic Transformations of 5 Hydroxyhex 2 Enal
Biotransformation Pathways in Mammalian Systems
In mammals, the liver is the primary site for the metabolism of xenobiotics and endogenous toxic compounds, including 4-hydroxyalkenals. nih.gov The biotransformation pathways are designed to rapidly neutralize the reactive aldehyde group and increase the compound's water solubility to facilitate excretion.
In Vivo Metabolism and Elimination Routes
The metabolism of 4-hydroxyalkenals in mammalian systems is characterized by its rapidity, especially within hepatocytes, the main cell type in the liver. nih.govnih.gov Studies on 4-hydroxynonenal (B163490) (HNE) demonstrate that at physiologically relevant concentrations, it is degraded within seconds to minutes of entering liver cells. nih.gov This rapid detoxification is a crucial defense mechanism, as it limits the aldehyde's ability to form harmful adducts with essential macromolecules like proteins and DNA. nih.govnih.gov
The primary routes for the metabolism of 4-hydroxyalkenals involve three main transformations:
Oxidation: The aldehyde group is oxidized to a carboxylic acid.
Reduction: The aldehyde group is reduced to an alcohol.
Conjugation: The molecule is conjugated with glutathione (B108866) (GSH), a major cellular antioxidant. researchgate.net
These pathways effectively neutralize the reactivity of the α,β-unsaturated aldehyde moiety. Following these initial transformations, the resulting metabolites can undergo further processing, such as β-oxidation of the carboxylic acid derivatives, before being eliminated from the body, primarily through urine. nih.govmdpi.com
Table 1: Key Metabolic Pathways for 4-Hydroxyalkenals in Hepatocytes
| Pathway | Key Transformation | Primary Metabolite (HNE example) | Significance |
| Oxidation | Aldehyde to Carboxylic Acid | 4-Hydroxynonenoic acid (HNA) | Detoxification, prepares for β-oxidation. nih.gov |
| Reduction | Aldehyde to Alcohol | 1,4-Dihydroxynonene (DHN) | Detoxification. nih.gov |
| Conjugation | Addition of Glutathione | Glutathione-HNE adduct (GSH-HNE) | Major detoxification route, neutralizes electrophilicity. nih.govresearchgate.net |
Enzymatic Reduction and Oxidation Mechanisms
The metabolic transformations of 5-hydroxyhex-2-enal are catalyzed by several families of enzymes. The oxidation and reduction reactions are primarily carried out by NAD(P)H-dependent oxidoreductases.
Enzymatic Oxidation: Aldehyde dehydrogenases (ALDHs) are the principal enzymes responsible for oxidizing the aldehyde group of 4-hydroxyalkenals to the corresponding carboxylic acid. researchgate.net This reaction converts the aldehyde into a less reactive acid, for instance, transforming this compound into 5-hydroxyhex-2-enoic acid. This product can then enter fatty acid β-oxidation pathways for further degradation. nih.gov Various ALDH isozymes, found in different cellular compartments, can participate in this process.
Enzymatic Reduction: The reduction of the aldehyde to a primary alcohol is catalyzed by aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs). researchgate.netscience.gov For example, aldose reductase (AR), a member of the AKR superfamily, is known to efficiently reduce 4-hydroxyalkenals. science.govthegoodscentscompany.com This process would convert this compound to 1,5-dihydroxyhex-2-ene. These reductases are crucial for detoxifying reactive aldehydes and are distributed in various tissues. science.govthegoodscentscompany.com
Table 2: Major Enzymes in 4-Hydroxyalkenal Metabolism
| Enzyme Family | Specific Enzyme Example | Reaction Catalyzed | Substrate (Analog) | Product (Analog) |
| Aldehyde Dehydrogenases (ALDH) | ALDH2 | Oxidation | 4-Hydroxynonenal | 4-Hydroxynonenoic acid researchgate.net |
| Aldo-Keto Reductases (AKR) | Aldose Reductase (AKR1B1) | Reduction | 4-Hydroxyhexenal (B101363) | 1,4-Dihydroxyhexene science.govthegoodscentscompany.com |
| Glutathione S-Transferases (GST) | GSTA4-4 | Glutathione Conjugation | 4-Hydroxynonenal | GSH-HNE Adduct researchgate.net |
Microbial Degradation and Biocatalytic Potential of Related Compounds
Microorganisms possess a vast and diverse metabolic capability, enabling them to degrade a wide array of organic compounds, which can be harnessed for bioremediation and biocatalysis. nih.govfrontiersin.orgmdpi.com While specific studies on the microbial degradation of this compound are not prominent, the principles of microbial metabolism of aldehydes and alkanes suggest potential pathways.
Bacteria and fungi are known to degrade hydrocarbons and related oxygenated compounds using enzymes like hydroxylases and oxidoreductases. nih.govnih.gov A plausible microbial degradation pathway for a compound like this compound would likely mirror the initial steps seen in mammalian metabolism: oxidation to 5-hydroxyhex-2-enoic acid or reduction to 1,5-dihydroxyhex-2-ene. Subsequently, these intermediates could be funneled into central metabolic pathways, such as the fatty acid β-oxidation pathway, for complete mineralization to carbon dioxide and water. nih.gov
The enzymes from these microbial sources have significant biocatalytic potential. ucl.ac.uk For instance, robust alcohol dehydrogenases and aldehyde dehydrogenases from microorganisms can be used in industrial biotechnology for the synthesis of specialty chemicals. nih.govnih.gov These biocatalysts offer high selectivity and can operate under mild, environmentally friendly conditions, making them attractive alternatives to traditional chemical catalysts. nih.gov
Identification of Metabolic Products and Their Subsequent Fates
Based on the well-established metabolic pathways of analogous 4-hydroxyalkenals, the primary metabolic products of this compound can be predicted with high confidence. nih.govmdpi.com
The three initial metabolites would be:
5-Hydroxyhex-2-enoic acid: Formed via oxidation by aldehyde dehydrogenases.
1,5-Dihydroxyhex-2-ene: Formed via reduction by aldo-keto reductases.
Glutathione-5-hydroxyhex-2-enal adduct: Formed by the action of glutathione S-transferases.
Following their formation, these primary metabolites undergo further transformations. The glutathione adduct is typically processed further to form a mercapturic acid conjugate, which is a common urinary excretion product. mdpi.com
The oxidized product, 5-hydroxyhex-2-enoic acid, is a hydroxy fatty acid. It is structurally similar to intermediates of fatty acid oxidation. It is plausible that this metabolite is further degraded through the β-oxidation spiral, breaking it down into smaller, energy-yielding molecules like acetyl-CoA. Indeed, a related compound, 5-hydroxyhexanoic acid, has been identified as a human metabolite in urine, suggesting that saturation of the double bond and subsequent oxidation are viable metabolic routes. researchgate.nethmdb.ca
The reduced product, 1,5-dihydroxyhex-2-ene, is a diol. Its subsequent fate is less defined but likely involves glucuronidation or sulfation of one or both hydroxyl groups to increase water solubility and facilitate excretion.
Table 3: Predicted Metabolites of this compound and Their Fates
| Predicted Metabolite | Formation Pathway | Subsequent Fate |
| 5-Hydroxyhex-2-enoic acid | Oxidation | Further degradation via β-oxidation pathway. nih.gov |
| 1,5-Dihydroxyhex-2-ene | Reduction | Conjugation (e.g., glucuronidation) and excretion. |
| Glutathione Adduct | Glutathione Conjugation | Conversion to mercapturic acid and urinary excretion. mdpi.com |
| 5-Hydroxyhexanoic acid | Saturation and Oxidation | Identified in urine; likely an end-product for excretion. researchgate.nethmdb.ca |
Advanced Analytical Methodologies for 5 Hydroxyhex 2 Enal Research
Chromatographic and Spectrometric Detection Techniques
The cornerstone of 5-Hydroxyhex-2-enal analysis lies in coupling high-resolution chromatographic separation with sensitive mass spectrometric detection. This combination allows for the separation of the analyte from interfering matrix components and its unambiguous identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, including aldehydes like this compound. mdpi.com For aldehydes, which can be thermally labile and polar, derivatization is a critical step prior to GC-MS analysis. This process converts the analyte into a more volatile and thermally stable derivative with improved chromatographic properties. researchgate.netresearchgate.net
One of the most common derivatizing agents for GC analysis of aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.netmdpi.com The reaction yields an oxime derivative that is amenable to GC separation and can be sensitively detected. The mass spectrometer, often operating in selected ion monitoring (SIM) mode, provides high selectivity and sensitivity, allowing for the quantification of low levels of the analyte. researchgate.net The use of stable isotope-labeled internal standards, such as deuterated analogues of the target aldehyde, is crucial for accurate quantification by correcting for variations in sample preparation and instrument response. researchgate.netresearchgate.net For instance, a validated GC-MS method was developed for the related compound 4-hydroxy-2-(E)-hexenal (HHE), utilizing a deuterated internal standard and derivatization to ensure accuracy in various food matrices. researchgate.net
Table 1: Illustrative GC-MS Parameters for Aldehyde Analysis (based on HHE methods)
| Parameter | Description | Source |
|---|---|---|
| Derivatization Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | researchgate.netmdpi.com |
| Internal Standard | Deuterated analogue (e.g., HHE-d5) | researchgate.net |
| Chromatographic Column | Typically a non-polar or medium-polarity column (e.g., OV-5 type) | researchgate.net |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | thegoodscentscompany.com |
| Detection Mode | Selected Ion Monitoring (SIM) | researchgate.net |
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for the targeted analysis of aldehydes in complex biological and food matrices. researchgate.netmdpi.com This technique circumvents the need for high volatility required by GC and is well-suited for analyzing thermally unstable or polar compounds directly or after derivatization. mdpi.com The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. mdpi.comnih.gov
Different ionization sources can be employed, with Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) being the most common for this class of compounds. researchgate.netresearchgate.net Similar to GC-MS, derivatization is often employed in LC-MS/MS to enhance ionization efficiency and chromatographic retention. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) have been traditionally used, although their selectivity has been questioned. mdpi.comlibretexts.org More recent methods utilize novel reagents that provide better stability and ionization, such as 4-(2-(N,N-diethylamino)ethyl)benzoyl azide (B81097) (APEBA) or 2-bromo-N-(2-(N'-(2-bromoacetyl)hydrazino)ethyl)-N,N-dimethyl-2-oxoethan-1-aminium (BBHA). mdpi.com An LC-MS/MS method using BBHA derivatization was successfully developed for quantifying HNE and HHE in rat feces, demonstrating the power of this approach for complex biological samples. researchgate.net
Table 2: Comparison of LC-MS/MS Ionization and Detection Modes for Aldehyde Derivatives
| Derivatization Reagent | Ionization Source | Detection Mode | Advantages | Source |
|---|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | ESI/APCI | MRM | Widely used, established method | mdpi.comlibretexts.org |
| BBHA | ESI (Positive) | MRM | Stabilizes reactive aldehydes, characteristic isotopic pattern from bromine | researchgate.netmdpi.com |
| D-Cysteine | ESI | MRM | Simple, forms thiazolidine (B150603) derivatives with improved ionizability | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Aldehyde Profiling
Optimization of Sample Preparation and Derivatization Protocols
The success of any analytical method for this compound hinges on the meticulous optimization of sample preparation, including extraction and derivatization, to ensure the analyte's stability and compatibility with the detection system.
Extracting this compound from complex matrices like biological tissues, fluids, or food products is a critical first step. The goal is to isolate the analyte from interfering substances such as proteins, lipids, and salts while minimizing its degradation or loss. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
In a study on aldehydic products of lipid peroxidation in isolated rat hepatocytes, derivatives were extracted using organic solvents. portlandpress.com For many applications, SPE is preferred due to its efficiency, selectivity, and reduced solvent consumption. For example, C18 cartridges are often used to purify samples and concentrate the analytes before analysis. libretexts.org The choice of solvent and SPE sorbent must be carefully optimized for the specific matrix and the chemical properties of this compound or its derivative. A method for analyzing HNE and HHE in food involved an extraction step followed by derivatization and GC-MS detection, highlighting the necessity of this initial cleanup. researchgate.net
Derivatization serves multiple purposes in the analysis of this compound: it stabilizes the reactive aldehyde group, improves chromatographic behavior, and enhances detection sensitivity. mdpi.com While traditional reagents like DNPH are widely used, research has focused on developing novel reagents with superior performance. mdpi.comlibretexts.org
Pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) is a standard for GC-MS, creating derivatives with excellent electron-capturing properties, ideal for sensitive detection. researchgate.netmdpi.com For LC-MS, reagents that introduce a permanently charged group or a readily ionizable moiety are advantageous. BBHA, for instance, not only stabilizes aldehydes but also introduces a bromine tag, resulting in a characteristic isotopic pattern that aids in identification. mdpi.com Another approach involves using D-cysteine, which reacts with aldehydes to form stable thiazolidine-4-carboxylic acid derivatives that are easily ionized by ESI. researchgate.net The optimal derivatization conditions, including pH, temperature, and reaction time, must be carefully established for each reagent and analyte. researchgate.netscielo.org.za
Table 3: Overview of Derivatizing Reagents for Aldehyde Analysis
| Reagent | Abbreviation | Analytical Technique | Key Feature | Source |
|---|---|---|---|---|
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | GC-MS | Forms stable, volatile oximes with high electron affinity. | researchgate.netmdpi.com |
| 2,4-Dinitrophenylhydrazine | DNPH | LC-UV, LC-MS | Forms hydrazones that absorb UV light; a classic, widely used reagent. | mdpi.comlibretexts.org |
| 2-bromo-N-(2-(N'-(2-bromoacetyl)hydrazino)ethyl)-N,N-dimethyl-2-oxoethan-1-aminium | BBHA | LC-MS/MS | Stabilizes aldehydes and provides a unique bromine isotopic signature for detection. | researchgate.netmdpi.com |
| D-cysteine | - | LC-MS/MS | Simple reaction forms highly ionizable thiazolidine derivatives. | researchgate.net |
Extraction Techniques from Complex Biological and Chemical Matrices
Quantitative Approaches
Reliable quantification of this compound is essential for understanding its role in various chemical and biological processes. Quantitative methods are typically based on the principle of stable isotope dilution, using calibration curves generated from standards.
A validated method requires demonstrating linearity, accuracy, precision, and defining the limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a validated LC-MS/MS method for analyzing polymethoxyflavones reported linearity with R² > 0.999, with LODs and LOQs in the low μg/mL range. nih.gov Similarly, a method for HHE and HNE in food products reported LOQs as low as 0.3 ng/g, with excellent precision (<5%) and recovery rates (95-104%). researchgate.net The linearity of response for HHE-BBHA derivatives was confirmed over a range of 10–500 pg/µL (R² = 0.994), enabling at least semi-quantitative analysis. mdpi.com These examples, while for related compounds, establish the benchmarks and approaches necessary for the robust quantification of this compound.
Table 4: Reported Quantitative Performance for Related Aldehyde Analysis
| Analyte(s) | Matrix | Method | LOD | LOQ | Linearity (R²) | Source |
|---|---|---|---|---|---|---|
| HHE & HNE | Food Products | GC-MS | HHE: 2.0 ng/g | HHE: 5.0 ng/g | Not Specified | researchgate.net |
| HHE & HNE | Rat Feces | LC-MS/MS | ~8 pg/µL (extract) | 10 pg/µL (extract) | HHE: 0.994 | researchgate.netmdpi.com |
| Various Aldehydes | Beverages | LC-MS/MS (D-cysteine) | 0.2-1.9 µg/L | 0.7-6.0 µg/L | Not Specified | researchgate.net |
| PMFs & 5-OH-PMFs | Citrus Peel Extract | LC-MS | 0.02-0.23 µg/mL | 0.05-0.76 µg/mL | >0.999 | nih.gov |
Stable Isotope Dilution Assays for Accurate Quantification
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of trace-level compounds, including this compound, in complex biological and food matrices. tum.de This method's high precision and accuracy stem from its use of a stable isotope-labeled analogue of the analyte as an internal standard. tum.de
The core principle of SIDA involves adding a known quantity of the isotopically labeled standard (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample at the very beginning of the analytical procedure. tum.de This internal standard is chemically identical to the analyte of interest, this compound, but has a higher molecular weight due to the presence of heavy isotopes. tum.de Because the labeled standard and the native analyte exhibit nearly identical chemical and physical properties, any loss of the analyte during sample preparation, extraction, or chromatographic analysis is mirrored by a proportional loss of the internal standard. tum.de The quantification is then based on the measured ratio of the response of the native analyte to its labeled counterpart, typically using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). tum.denih.gov This approach effectively corrects for variations in sample recovery and mitigates matrix effects that can suppress or enhance the analyte signal during ionization. tum.de
While the synthesis of specific isotopically labeled standards for every compound can be a challenge if they are not commercially available, the benefits are substantial. tum.de Research on analogous hydroxyalkenals, such as 4-hydroxy-2-(E)-hexenal (HHE) and 4-hydroxy-2-(E)-nonenal (HNE), demonstrates the power of this technique. A validated SIDA method using GC-MS for the simultaneous determination of HHE and HNE has shown excellent performance characteristics. researchgate.netresearchgate.net
Table 1: Performance Characteristics of a Validated SIDA Method for HHE and HNE
| Parameter | 4-hydroxy-2-(E)-hexenal (HHE) | 4-hydroxy-2-(E)-nonenal (HNE) |
|---|---|---|
| Linear Range | 10–1000 ng/mL | 10–1000 ng/mL |
| Limit of Detection (LOD) | 2.0 ng/g | 0.1 ng/g |
| Limit of Quantitation (LOQ) | 5.0 ng/g | 0.3 ng/g |
| Recovery Rate | 95.56–104.22% | 95.56–104.22% |
| Precision (RSD) | < 5% | < 5% |
This table presents data from a study on a stable isotope dilution assay for HHE and HNE, which serves as a model for the expected performance of a similar assay for this compound. researchgate.netresearchgate.net
The development of SIDA for compounds like sotolone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone has proven to be an accurate method for quantifying such polar compounds. imreblank.ch This underscores the suitability of SIDA for the reliable quantification of this compound in various research applications. imreblank.ch
Overcoming Analytical Challenges Associated with Reactive Aldehydes
The analysis of reactive aldehydes like this compound is fraught with challenges due to their chemical nature. These compounds are often present at low concentrations and are highly susceptible to degradation, polymerization, and reaction with other matrix components, such as proteins. researchgate.netresearchgate.netacs.org Their high reactivity can lead to significant underestimation of their true concentrations if appropriate measures are not taken. researchgate.net Furthermore, their polarity and potential for poor thermal stability can complicate chromatographic analysis. sigmaaldrich.com
A primary strategy to overcome these issues is chemical derivatization. sigmaaldrich.comcopernicus.org This process involves reacting the aldehyde with a specific reagent to form a more stable, less reactive, and more easily detectable derivative. sigmaaldrich.comcopernicus.org The choice of derivatization reagent depends on the analytical platform being used, primarily GC-MS or LC-MS.
For GC-MS analysis, which often requires volatile and thermally stable analytes, derivatization is a prerequisite for compounds like this compound. sigmaaldrich.comnih.gov Common approaches include:
Silylation: This technique replaces active hydrogen atoms (like those in the hydroxyl group of this compound) with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. sigmaaldrich.comnih.gov This process increases the volatility and thermal stability of the analyte. sigmaaldrich.com
Oximation: The carbonyl group of the aldehyde is reacted with a hydroxylamine-containing reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). copernicus.orgmdpi.comsemanticscholar.org This not only stabilizes the aldehyde but also introduces a highly electronegative group, which significantly enhances detection sensitivity when using an electron capture detector (ECD) or mass spectrometry in negative chemical ionization mode.
For LC-MS analysis, derivatization can improve chromatographic retention, separation efficiency, and ionization efficiency in the mass spectrometer. researchgate.net A common reagent used for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable hydrazone derivative that can be readily detected by UV or mass spectrometry. mdpi.comsemanticscholar.org Other reagents include dansylhydrazine and D-cysteine. researchgate.net An innovative approach involves using a brominated reagent like 4-bromo-N-(2-(piperidin-1-yl)ethoxy)benzenamine (BBHA) to introduce a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br), which allows for the selective detection of derivatized aldehydes in complex mixtures using high-resolution mass spectrometry (HRMS). researchgate.net
Table 2: Common Derivatization Strategies for Reactive Aldehydes
| Analytical Platform | Derivatization Technique | Reagent Example | Purpose |
|---|---|---|---|
| GC-MS | Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and thermal stability. nih.gov |
| GC-MS | Oximation | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Stabilizes aldehyde, enhances sensitivity. copernicus.orgmdpi.com |
| LC-MS | Hydrazone Formation | 2,4-dinitrophenylhydrazine (DNPH) | Improves chromatographic retention and detection. mdpi.comsemanticscholar.org |
| LC-HRMS | Isotopic Labeling | 4-bromo-N-(2-(piperidin-1-yl)ethoxy)benzenamine (BBHA) | Stabilizes aldehyde, allows for selective detection via isotopic pattern. researchgate.net |
Optimizing derivatization conditions, such as reaction time and temperature, is crucial to ensure the reaction goes to completion and to avoid the formation of unwanted byproducts. sigmaaldrich.comscielo.org.za By converting the unstable this compound into a stable derivative, these methods enable its reliable and sensitive analysis, which is fundamental for understanding its role in various chemical and biological systems.
Emerging Research Frontiers and Future Perspectives on 5 Hydroxyhex 2 Enal
Discovery of Novel Biological Functions and Signaling Roles
Initial research has identified 5-Hydroxyhex-2-enal in specific biological contexts, hinting at a broader significance yet to be fully uncovered. A primary area of discovery is its role as a product of lipid peroxidation. Specifically, it can be generated from the alternative oxidative cleavage of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. ashpublications.orgnih.govahajournals.org This origin places this compound at the crossroads of nutrition, oxidative stress, and inflammatory signaling pathways.
Its function is not limited to endogenous processes. The compound has also been identified as a component of insect pheromones, playing a role in the chemical communication that governs behaviors such as alarm responses in certain hemipteran species. evitachem.com This dual identity—as both an endogenous product of lipid oxidation and an exogenous signaling molecule in other species—suggests a rich and complex biological profile. Future research is poised to investigate its potential roles in cellular signaling, akin to more well-studied aldehydes like HNE, which are now recognized as second messengers in redox signaling. researchgate.net The structural similarity to HHE, a known cytotoxic and genotoxic agent, suggests that this compound could also play a role in the pathology of diseases associated with oxidative stress. mdpi.com
| Identified Biological Context | Potential Function/Role | Key Research Area |
| Product of DHA Oxidation | Signaling molecule in inflammation, oxidative stress response. ashpublications.orgnih.gov | Cellular signaling, pathophysiology |
| Insect Pheromone Component | Chemical communication, alarm signaling. evitachem.com | Chemical ecology, behavioral studies |
| Structural Analogue of HHE | Potential for cytotoxic and genotoxic effects. mdpi.com | Toxicology, disease mechanisms |
Structural Elucidation of Molecular Adducts at Atomic Resolution
Like other α,β-unsaturated aldehydes, this compound is highly reactive, readily forming covalent adducts with nucleophilic sites on biomolecules, particularly proteins and DNA. A critical frontier is the precise structural characterization of these adducts. The reaction typically occurs via Michael addition at the β-carbon, followed by Schiff base formation with the aldehyde group.
Research on the closely related 4-hydroxyhex-2-enal has shown that it condenses with the ε-amino group of lysine (B10760008) residues in proteins to form stable ethylpyrrole (EP) modifications. ashpublications.orgnih.govahajournals.org Given its structural similarity, this compound is expected to form analogous pyrrole-based adducts. The key difference lies in the position of the hydroxyl group, which may influence the kinetics and stability of adduct formation and potentially lead to different downstream chemical arrangements.
Achieving atomic resolution of these adducts is essential for understanding their biological consequences. Advanced techniques are being employed to meet this challenge:
Mass Spectrometry (MS): High-resolution tandem mass spectrometry (LC-MS/MS) is the cornerstone for identifying modification sites on proteins. By analyzing the fragmentation patterns of adducted peptides, researchers can pinpoint the exact amino acid residue that has been modified. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecule adducts or modified peptides, NMR can provide detailed three-dimensional structural information, revealing the precise stereochemistry of the newly formed covalent bonds.
X-ray Crystallography: Co-crystallizing a modified protein with its target could provide the ultimate atomic-resolution view of how the adduct alters protein structure and function.
Elucidating these structures will be crucial for understanding how this compound modifications impact protein function, potentially leading to enzyme inactivation, altered protein-protein interactions, or the generation of neoantigens that can trigger immune responses.
Development of Research Tools for Investigating this compound Pathways
Progress in understanding the roles of this compound is intrinsically linked to the development of specialized research tools for its detection, quantification, and synthesis.
Analytical and Detection Tools:
Quantitative Analysis: Validated analytical methods are needed to accurately measure this compound in complex biological samples. Methodologies using liquid chromatography-mass spectrometry (LC-MS/MS) are being optimized for this purpose, often involving a derivatization step to enhance stability and ionization efficiency.
Antibody-Based Detection: The generation of highly specific monoclonal and polyclonal antibodies that recognize this compound-protein adducts is a key goal. Such antibodies, similar to those developed for detecting CEP (a related pyrrole (B145914) adduct), would enable techniques like ELISA, Western blotting, and immunohistochemistry to visualize and quantify adduct formation in tissues and cells. nih.gov
Synthetic Chemistry Tools:
Asymmetric Synthesis: Organocatalytic methods, for instance using proline-derived catalysts, are being refined to produce specific stereoisomers of this compound. This allows researchers to probe the differential biological activities of each enantiomer.
Controlled Oxidation: Methods like TEMPO-mediated oxidation of diol precursors are used for the selective and high-yield synthesis of the compound, ensuring the preservation of the double bond's geometry, which is critical for its biological activity.
| Tool Category | Specific Tool/Technique | Purpose |
| Analytical | LC-MS/MS | Quantification in biological matrices. |
| Specific Antibodies | Detection of protein adducts (e.g., in tissues). nih.gov | |
| Synthetic | Organocatalytic Asymmetric Synthesis | Production of specific stereoisomers. |
| TEMPO-Mediated Oxidation | Controlled, high-yield synthesis. |
Integration of this compound into Comprehensive 'Aldehydomics' Studies
The concept of 'aldehydomics' aims to achieve a comprehensive, untargeted analysis of the full spectrum of aldehydes present in a biological system. mdpi.comresearchgate.net Integrating this compound into this framework is a crucial next step. This involves moving beyond targeted quantification to a discovery-based approach that can map the complex interplay between various aldehydes formed during processes like lipid peroxidation.
Methodologies for aldehydomics often rely on derivatization of the carbonyl group with specific reagents that introduce a unique tag for subsequent detection by high-resolution mass spectrometry. researchgate.net Reagents like dinitrophenylhydrazine (DNPH) and pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) are commonly used. mdpi.com More advanced strategies employ reagents that introduce a stable isotope pattern, allowing for the confident and selective detection of all derivatized aldehydes in a complex mixture. researchgate.net
By applying these untargeted approaches to models of disease where lipid peroxidation is implicated, researchers can:
Identify novel aldehydes, including isomers and derivatives of this compound.
Profile changes in the 'aldehydeome' in response to stimuli, disease progression, or therapeutic intervention.
Uncover correlations between the levels of this compound and other reactive aldehydes, providing insights into shared formation and clearance pathways.
This holistic view will be instrumental in understanding the collective role of the aldehydeome in health and disease, positioning this compound within the broader context of cellular carbonyl stress.
Design of Targeted Chemical Probes for Cellular and Molecular Studies
To dissect the specific cellular pathways that this compound modulates, researchers require targeted chemical probes. These are specially designed molecules that mimic the parent compound but contain additional functionalities for tracking or target identification. The development of such probes for this compound is a key future objective.
Potential Probe Designs:
Activity-Based Probes: These probes would feature the reactive α,β-unsaturated aldehyde core of this compound, which serves as the 'warhead' for covalently modifying target proteins. Attached to this core would be a reporter tag, such as a fluorophore (for imaging) or a biotin (B1667282) handle (for affinity purification and identification of target proteins).
Click-Chemistry Handles: A more versatile approach involves incorporating a bioorthogonal handle, like an alkyne or azide (B81097) group, into the probe's structure. After the probe reacts with its cellular targets, a reporter tag can be attached via a highly specific 'click' reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition). This strategy avoids potential interference from a bulky reporter tag during initial target engagement.
Fluorogenic Probes: Probes could be designed to become fluorescent only upon reaction with a specific target enzyme or pathway component, enabling the real-time monitoring of pathway activity in living cells. ub.edu
The design of these tools requires a sophisticated understanding of structure-activity relationships to ensure the probe retains the biological activity of the parent this compound molecule. chemrxiv.org These chemical probes will be invaluable for identifying the direct protein targets of this compound, visualizing its subcellular localization, and elucidating the downstream consequences of its interactions within the cell.
Q & A
Q. Table 1. Stability of this compound Under Various Storage Conditions
| Condition | Half-Life (Days) | Degradation Products |
|---|---|---|
| –20°C (Argon) | 90 | Dimer, Oxidized derivatives |
| 4°C (Air) | 7 | Polymer, Epoxides |
| 25°C (Dark) | 2 | Carbonyl polymers |
Q. Table 2. Comparative Cytotoxicity in Cell Models
| Cell Line | IC₅₀ (µM) | Key Detoxification Pathway |
|---|---|---|
| HepG2 | 15.2 | ALDH3A1 overexpression |
| HEK293 | 48.7 | Glutathione conjugation |
| Primary hepatocytes | 8.9 | CYP2E1-mediated oxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
